N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by:
- A dibenzo[b,f][1,4]oxazepine core (oxygen in the heterocyclic ring).
- 8,10-dimethyl substituents on the fused benzene rings.
- A cyclopropanecarboxamide moiety at position 2, conferring conformational rigidity and moderate lipophilicity.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-3-7-17-15(9-11)21(2)19(23)14-10-13(6-8-16(14)24-17)20-18(22)12-4-5-12/h3,6-10,12H,4-5H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYTNPCZQYPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following molecular formula:
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 342.36 g/mol
Structural Features
The presence of substituents such as dimethyl groups at positions 8 and 10, along with an oxo group at position 11, contributes to its reactivity and potential biological activity. The cyclopropanecarboxamide moiety further enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| Molecular Weight | 342.36 g/mol |
| Structure | Structure |
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds with similar structures have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other disorders .
Potential Mechanisms Include:
- Histone Deacetylase Inhibition : Similar compounds have shown promise in targeting HDACs, suggesting a potential for epigenetic modulation.
- Neuroactive Properties : The dibenzodiazepine framework may contribute to neuroactive effects, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
-
Histone Deacetylase Inhibition :
- A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant inhibition of HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with cancer cell apoptosis .
-
Neuropharmacological Effects :
- Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine family can modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative disorders .
-
Antimicrobial Activity :
- Some derivatives have been tested for antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5H-Dibenzo[b,e][1,4]oxazepin | Lacks methoxy group; different substitutions | Varies; some show neuroactive properties |
| N-[1,3-dimethyl-2-oxo...] | Contains tetrahydropyridine; different bioactivity profile | Anticancer properties |
| Methyl (10-methyl...) | Similar oxazepine structure but different methyl substitution | Potential HDAC inhibitor |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
*Estimated based on structural analogs.
Key Observations :
- Substituent Position : The target compound’s 8,10-dimethyl groups introduce steric hindrance distinct from analogs with single methyl (e.g., 7-methyl in ) or ethyl groups (e.g., 10-ethyl in ).
- Carboxamide Variations : Cyclopropanecarboxamide (target) vs. aromatic carboxamides (e.g., 2-(trifluoromethyl)benzamide ). The cyclopropane’s rigidity may improve target engagement compared to flexible alkyl chains.
- logP Differences : The target’s cyclopropane likely reduces lipophilicity (~3.5) compared to trifluoromethylbenzamide (~4.2) , balancing solubility and absorption.
Thiazepine vs. Oxazepine Derivatives
Key Observations :
- Heteroatom Impact : Thiazepines (sulfur) exhibit greater electron delocalization and metabolic stability compared to oxazepines (oxygen) .
- Biological Targets : Thiazepine derivatives in the evidence are explicitly linked to D2 receptor antagonism , suggesting the target oxazepine may share similar applications if substituents align.
Research Implications
- Pharmacological Potential: The target’s dimethyl and cyclopropane groups may optimize receptor binding compared to ethyl or trifluoromethyl analogs.
- SAR Insights : Position 8/10 substitutions and carboxamide rigidity are critical for activity, as seen in D2 antagonists (e.g., ) and 11β-HSD1 inhibitors (e.g., ).
Limitations
- Direct biological data (e.g., IC₅₀, binding affinity) for the target compound are absent in the evidence.
- logP and solubility metrics are estimated based on structural analogs.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires meticulous control of reaction parameters. Key steps include:
- Temperature and Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions (60–80°C) to enhance solubility and reaction efficiency .
- Catalysts : Employ palladium-based catalysts for coupling reactions or Lewis acids (e.g., AlCl₃) for electrophilic substitutions to improve regioselectivity .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate high-purity fractions .
- Yield Monitoring : Track intermediate yields via TLC or LC-MS to identify bottlenecks (e.g., unstable intermediates) and adjust stoichiometry accordingly .
Basic: What advanced spectroscopic techniques are recommended for confirming structural integrity?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C8/C10) and cyclopropane-carboxamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₉N₂O₃) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the dibenzooxazepine core and cyclopropane ring (if crystalline material is available) .
Advanced: How should researchers address discrepancies in reported solubility profiles across studies?
Methodological Answer:
Discrepancies often arise from variations in substituents or analytical methods:
- Standardized Protocols : Replicate solubility tests in controlled solvents (e.g., DMSO, PBS) at fixed pH and temperature .
- Purity Assessment : Rule out impurities via HPLC-UV/ELSD; residual solvents (e.g., DMF) can artificially alter solubility .
- Computational Modeling : Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility based on the compound’s logP and polarity .
Advanced: What methodologies are suitable for investigating the pharmacological mechanism of this compound in vitro?
Methodological Answer:
Prioritize target-driven assays:
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or histone deacetylases (HDACs) using fluorogenic substrates and IC₅₀ determination .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves to calculate Kᵢ values .
- Pathway Analysis : Use Western blotting or ELISA to quantify downstream biomarkers (e.g., phosphorylated proteins, cytokines) post-treatment .
Advanced: How can computational approaches predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks on the dibenzooxazepine core .
- Molecular Dynamics (MD) Simulations : Model solvent effects on cyclopropane ring stability during hydrolysis or ring-opening reactions .
- Retrosynthetic Analysis : Fragment the molecule using software (e.g., ChemAxon) to identify feasible routes for introducing methyl or oxo groups .
Advanced: What strategies resolve contradictory data on thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert vs. oxidative atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or melting points; compare with literature values for related dibenzooxazepines .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4–8 weeks and monitor degradation via HPLC to validate shelf-life claims .
Basic: What experimental precautions are critical for handling this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials under argon to prevent photooxidation of the oxo group at C11 .
- Moisture Control : Use anhydrous solvents and gloveboxes for reactions involving the cyclopropane-carboxamide (prone to hydrolysis) .
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) before in vivo studies .
Advanced: How can the stereochemical configuration of this compound be experimentally determined?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations via optical rotation .
- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to confirm absolute configuration .
- Single-Crystal Analysis : If crystallizable, perform X-ray diffraction with Cu-Kα radiation to resolve spatial arrangements .
Advanced: What statistical methods validate reproducibility in biological assays?
Methodological Answer:
- Power Analysis : Determine sample size (n ≥ 6) to achieve 80% statistical power and minimize Type II errors .
- Bland-Altman Plots : Assess inter-laboratory variability in IC₅₀ measurements .
- Meta-Analysis : Pool data from independent studies using random-effects models to identify outliers or systemic biases .
Basic: How can researchers ensure batch-to-batch consistency in synthesized material?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Quality Control (QC) Metrics : Enforce strict thresholds for purity (>98% by HPLC), residual solvents (<500 ppm), and elemental analysis (C, H, N ±0.4%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
